

Comparative analysis of Budiodarone and dronedarone

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Compound of Interest

Compound Name: *Budiodarone*

CAS No.: *335148-45-3*

Cat. No.: *B1668027*

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A Comparative Analysis of **Budiodarone** and Dronedarone for the Treatment of Atrial Fibrillation

Introduction

Budiodarone and dronedarone are both antiarrhythmic drugs developed as alternatives to amiodarone, a highly effective treatment for atrial fibrillation that is associated with significant toxicity.[1][2][3] Both drugs are benzofuran derivatives and share some mechanistic similarities with amiodarone but possess distinct structural modifications aimed at improving their safety profiles.[3][4] This guide provides a comparative analysis of **budiodarone** and dronedarone, focusing on their chemical properties, mechanisms of action, pharmacokinetics, clinical efficacy, and safety, supported by available experimental data.

Chemical Structure and Properties

Budiodarone is a chemical analog of amiodarone, differing by the presence of a sec-butyl acetate side chain.[1] In contrast, dronedarone's structure lacks the iodine moieties of amiodarone and includes a methylsulfonamide group to reduce lipophilicity.[3]

Property	Budiodarone	Dronedarone
Chemical Formula	C ₂₇ H ₃₁ I ₂ NO ₅	C ₃₁ H ₄₄ N ₂ O ₅ S ^[3]
Molar Mass	703.356 g·mol ⁻¹	556.76 g·mol ⁻¹ ^[3]
Key Structural Features	Contains iodine moieties; has a sec-butyl acetate side chain. ^[1]	Non-iodinated; contains a methylsulfonamide group. ^[3] ^[5]
CAS Number	335148-45-3 ^[1]	141626-36-0 ^[6]
PubChem CID	983332 ^[1]	208898 ^[6]

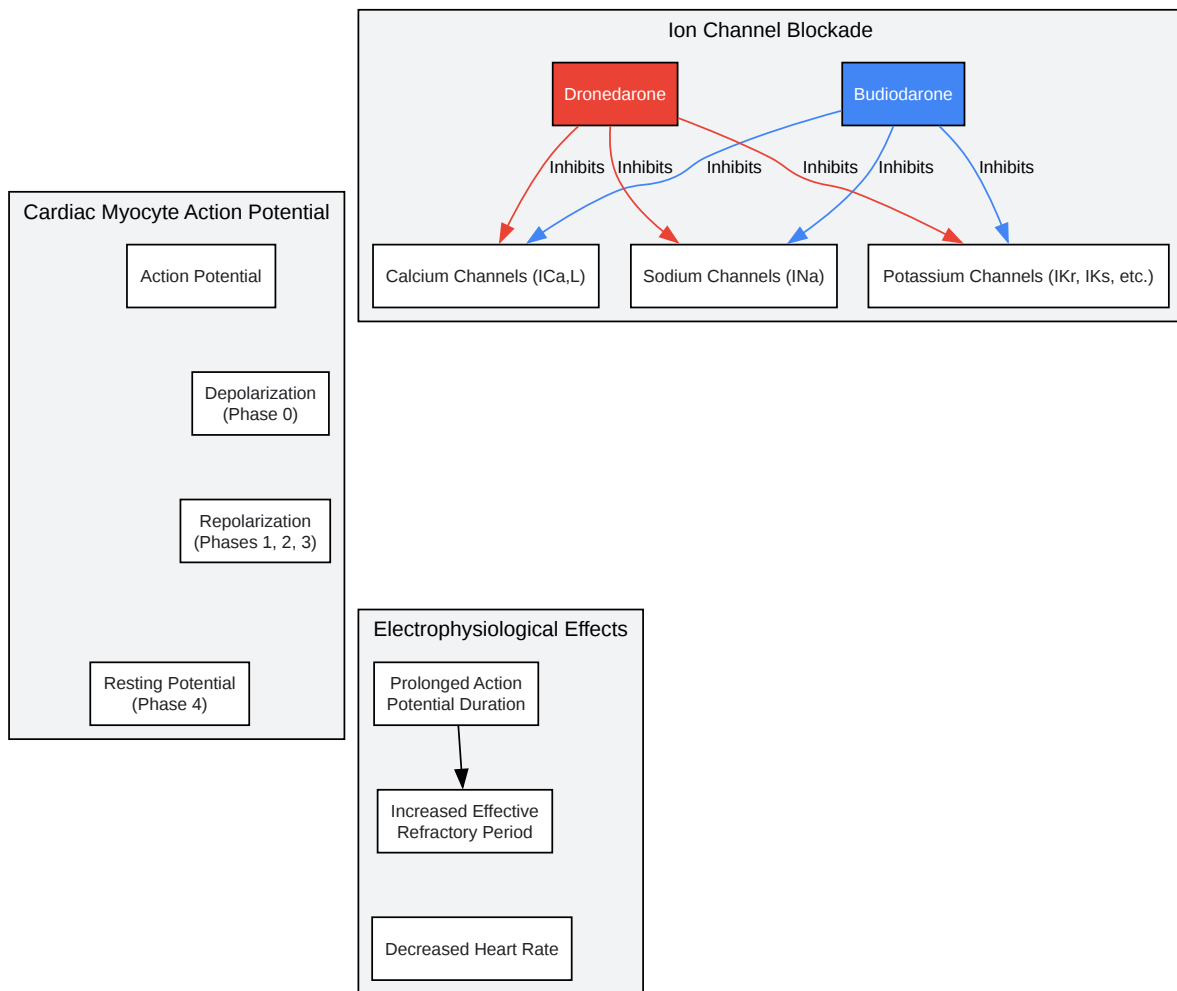
Mechanism of Action

Both **budiodarone** and dronedarone are classified as multi-channel blockers, exhibiting effects characteristic of all four Vaughan Williams classes of antiarrhythmic agents.^[2]^[7] Their primary mechanism involves the inhibition of multiple cardiac ion channels, leading to prolongation of the cardiac action potential and refractory period, which helps to suppress arrhythmias.

Budiodarone's electrophysiological activity includes the inhibition of potassium, sodium, and calcium channels.^[1]^[8] By blocking potassium channels, it decreases the efflux of potassium ions during repolarization, thereby prolonging the action potential duration.^[1] Inhibition of sodium channels reduces the influx of sodium during depolarization, and blocking calcium channels decreases intracellular calcium, leading to reduced cardiac contractility.^[1]

Budiodarone also demonstrates antiadrenergic properties, acting as a beta- and alpha-receptor blocker.^[7]

Dronedarone also inhibits multiple ion channels, including potassium, sodium, and calcium channels.^[2]^[9]^[10] It blocks various potassium currents, such as the rapid and slow delayed rectifier currents, and the acetylcholine-activated inward rectifier current.^[3] Dronedarone also exhibits non-competitive anti-adrenergic activity.^[2]^[10]



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Mechanism of Action of **Budiodarone** and Dronedarone.

Pharmacokinetics

A key difference between **budiodarone** and dronedarone lies in their pharmacokinetic profiles, particularly their half-lives and metabolism.

Parameter	Budiodarone	Dronedarone
Half-life	Approximately 7 hours[1][8]	13-19 hours[3]
Metabolism	Metabolized by tissue esterases, with reduced dependence on CYP450 enzymes.[7]	Primarily metabolized by CYP3A4.[10] Its main active metabolite is N-debutyl dronedarone.[2]
Lipophilicity	Less lipophilic than amiodarone.[11]	Less lipophilic than amiodarone.[3]
Time to Steady State	Not specified in available data.	5 to 7 days with twice-daily administration.[12]
Elimination	Cleared from the body in about 48 hours.[7]	Primarily fecal elimination.[2]

Clinical Efficacy

Clinical trials have evaluated the efficacy of both **budiodarone** and dronedarone in reducing the burden of atrial fibrillation.

Budiodarone

The PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial, a phase 2 study, assessed the efficacy of **budiodarone** in patients with paroxysmal atrial fibrillation.[7][13]

Dose	Reduction in AF Burden	Statistical Significance
200 mg BID	10% ^[7]	Not significant ^[7]
400 mg BID	54% ^{[7][14]}	p = 0.01 ^[14]
600 mg BID	75% ^{[7][14]}	p = 0.001 ^[14]

Dronedarone

The ATHENA trial was a large-scale study that evaluated the efficacy of dronedarone in high-risk patients with atrial fibrillation or atrial flutter.^{[15][16]}

Outcome	Dronedarone vs. Placebo	Hazard Ratio (95% CI)	p-value
First Cardiovascular Hospitalization or Death	31.9% vs. 39.4% ^[16]	0.76 (0.69–0.84) ^[17]	<0.001 ^{[16][17]}
Cardiovascular Death	-	-	p=0.03 ^[16]
Arrhythmic Death	-	-	p=0.01 ^[16]
Stroke	-	0.66 ^[18]	p=0.027 ^[18]

Experimental Protocols

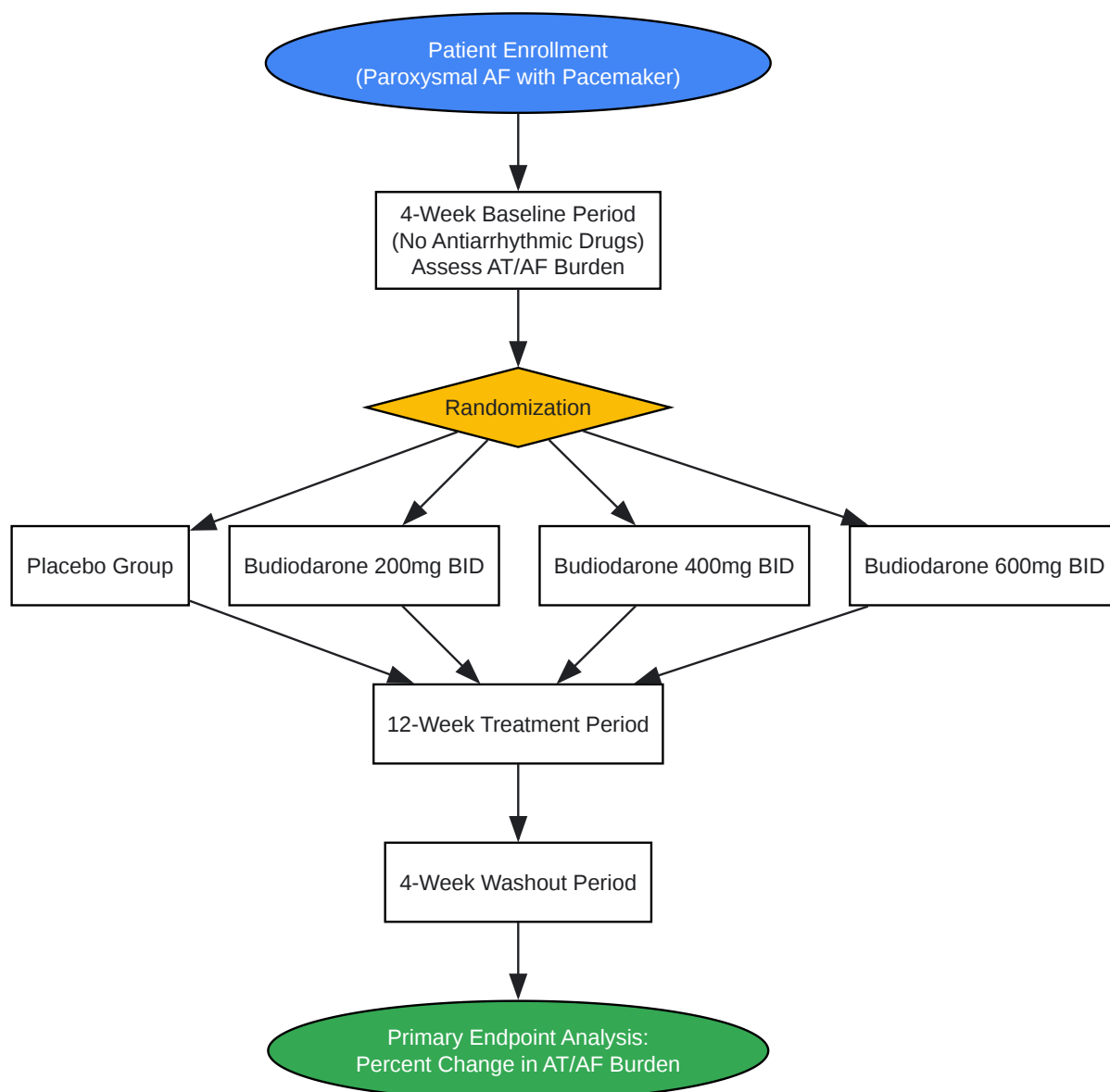
Detailed experimental protocols for the key clinical trials are summarized below.

PASCAL Trial (Budiodarone)

The PASCAL study was a randomized, double-blind, placebo-controlled phase 2 trial.^{[7][14]}

- Participants: 72 patients with paroxysmal atrial fibrillation and implanted dual-chamber pacemakers.^{[7][14]}
- Intervention: Patients were randomized to receive placebo or **budiodarone** at doses of 200 mg, 400 mg, or 600 mg twice daily for 12 weeks.^{[7][14]}

- Primary Endpoint: The primary endpoint was the percent change from baseline in atrial tachycardia/atrial fibrillation burden (AT/AFB) over the 12-week treatment period, as measured by pacemaker data.[14]
- Methodology: Pacemaker data was used to quantify AT/AFB. Patients had a 4-week baseline period off antiarrhythmic drugs to assess initial AT/AFB.[14]



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